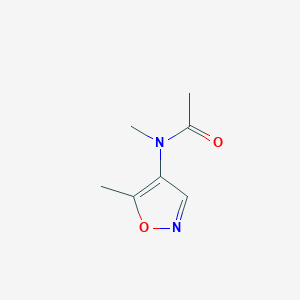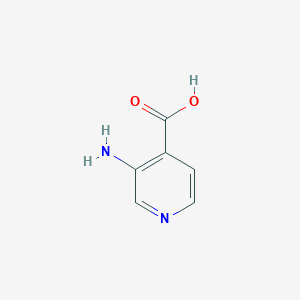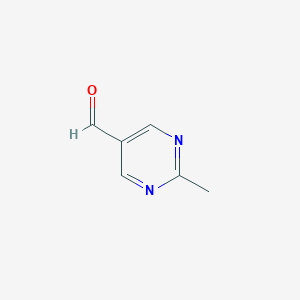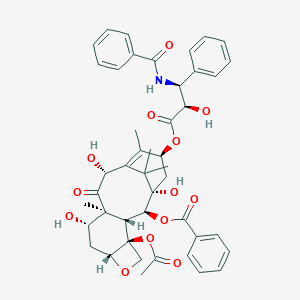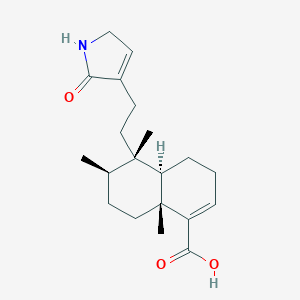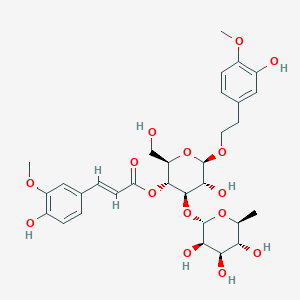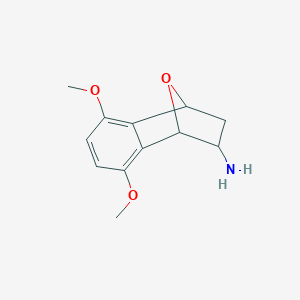![molecular formula C12H13ClN2O B021650 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 58837-31-3](/img/structure/B21650.png)
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Übersicht
Beschreibung
“3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound . It has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives .
Synthesis Analysis
This compound has been synthesized in good yield as part of a series of novel aliphatic/aromatic/heterocyclic amine derivatives . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed and characterized using techniques such as 1H-NMR and FTIR .Chemical Reactions Analysis
The compound has been involved in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives . It has also been used in the creation of a series of novel aliphatic/aromatic/heterocyclic amine derivatives .Physical And Chemical Properties Analysis
The molecular formula of the compound is C11H11ClN2O, and it has a molecular weight of 222.67 g/mol . Further physical and chemical properties are not explicitly mentioned in the available literature.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
This compound has been utilized in the synthesis of derivatives that exhibit significant antibacterial properties . These derivatives have been tested against various strains of Gram-positive and Gram-negative bacteria, showing promising results. For instance, derivatives with a substituted heterocyclic piperazine moiety demonstrated good activity, with one compound exhibiting twice the effectiveness of the standard drug Streptomycin sulphate .
Agriculture
In the agricultural sector, the antibacterial properties of this compound’s derivatives can be leveraged to protect crops from bacterial infections. This could potentially lead to the development of new plant protection products that help in managing crop diseases caused by bacterial pathogens .
Material Science
The compound has been used in metal-free C-3 chalcogenation processes to synthesize 3-ArS/ArSe derivatives, which are important in material science for their broad functional group tolerance and high yields (up to 95%) . These derivatives can be used in the creation of new materials with specific electronic or photonic properties.
Environmental Science
Given its antibacterial activity, this compound’s derivatives could be explored for environmental applications, such as treating water sources contaminated with bacterial pathogens. This could improve water quality and reduce the spread of waterborne diseases .
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in the creation of novel heterocyclic compounds. Its derivatives have been synthesized with good yield and characterized by various analytical methods, indicating its versatility in synthetic chemistry .
Biochemistry
In biochemistry, the compound’s derivatives could be investigated for their potential interactions with biological molecules. This might lead to the discovery of new biochemical pathways or the development of biochemical assays that utilize these interactions .
Wirkmechanismus
Target of Action
It’s known that this compound has been synthesized as an antibacterial agent , suggesting that its targets could be key proteins or enzymes in bacterial cells.
Mode of Action
As an antibacterial agent, it might interfere with essential biological processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication, leading to bacterial cell death .
Biochemical Pathways
Given its antibacterial activity, it could potentially disrupt several bacterial biochemical pathways, leading to inhibition of bacterial growth or cell death .
Result of Action
Given its antibacterial activity, it can be inferred that the compound likely causes bacterial cell death or inhibits their growth .
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-4-11-14-9(2)10(5-6-13)12(16)15(11)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHIERDSNGTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCCl)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497197 | |
| Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
58837-31-3 | |
| Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




